molecular formula C8H5F2NS B13633546 2-((Difluoromethyl)thio)benzonitrile

2-((Difluoromethyl)thio)benzonitrile

Cat. No.: B13633546
M. Wt: 185.20 g/mol
InChI Key: FHKATKUBEIXCAF-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)thio)benzonitrile is an organic compound characterized by the presence of a difluoromethylthio group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)thio)benzonitrile typically involves the introduction of a difluoromethylthio group to a benzonitrile core. One common method involves the reaction of benzonitrile with difluoromethylthiolating agents under specific conditions. For instance, the use of difluoromethylthiolating reagents such as ClCF2H in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Difluoromethyl)thio)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)thio)benzonitrile involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Difluoromethyl)thio)benzonitrile is unique due to the presence of both a difluoromethylthio group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H5F2NS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H

InChI Key

FHKATKUBEIXCAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC(F)F

Origin of Product

United States

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